Hdbtu
Overview
Description
- Hdbtu, or 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), is a reagent widely used in peptide synthesis. It acts as a coupling agent to facilitate the formation of peptide bonds between amino acids (Knorr et al., 1989).
Synthesis Analysis
- Hdbtu (HBTU) has been synthesized and applied in solid-phase peptide synthesis. A general synthetic procedure for derivatives of N-hydroxy compounds, which act as activating reagents in peptide bond formation, has also been developed (Knorr et al., 1989).
Molecular Structure Analysis
- The molecular geometry and structure of Hdbtu-related compounds have been studied using various techniques like X-ray diffraction, vibrational spectroscopy, and density functional theory (DFT). These studies help in understanding the spatial arrangement of atoms and functional groups in the molecule (Bayannavar et al., 2019).
Chemical Reactions and Properties
- Hdbtu is used in peptide synthesis for activating carboxylic acids, enabling the formation of peptide bonds with low racemization. Its activation occurs rapidly in suitable solvents, leading to efficient coupling reactions (Fields et al., 1991).
Physical Properties Analysis
- The physical properties of Hdbtu and its derivatives, such as solubility, melting point, and stability, can be inferred from synthesis methods and chemical analysis. These properties are crucial for determining its usability in different chemical reactions and processes.
Chemical Properties Analysis
- The chemical properties of Hdbtu include its reactivity, stability under various conditions, and its ability to act as a coupling agent in peptide synthesis. Studies on Hdbtu have shown its effectiveness in facilitating the formation of peptides with high efficiency and low racemization (Knorr et al., 1989).
Scientific Research Applications
- Summary of the Application: Hdbtu is used as a standard coupling agent for the activation of free carboxylic acids during the solution and solid phase peptide synthesis . It plays a significant role in reducing the racemization during peptide synthesis .
- Methods of Application: The reaction involves the mild and facile conjugate addition of 1-Hydroxybenzotriazole (HOBt) to E-vinylogous γ-amino acids mediated by the Hdbtu . The reaction is moderately diastereoselective .
- Results or Outcomes: The novel β-benzotriazole N-oxide (β-BtO) substituted γ-amino acids were isolated in moderate to good yields . The single crystal analysis of methyl esters of major (anti) and minor (syn) conjugate addition products infers the formation of exclusively N-alkylated benzotriazole N-oxides instead of O-alkylation of HOBt .
Safety And Hazards
properties
IUPAC Name |
[dimethylamino-[(4-oxo-1,2,3-benzotriazin-3-yl)oxy]methylidene]-dimethylazanium;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N5O2.F6P/c1-15(2)12(16(3)4)19-17-11(18)9-7-5-6-8-10(9)13-14-17;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYDGCPRFFOXLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)ON1C(=O)C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F6N5O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hdbtu |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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